molecular formula C13H22N2O4 B2434285 1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate CAS No. 705962-13-6

1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate

Cat. No.: B2434285
CAS No.: 705962-13-6
M. Wt: 270.329
InChI Key: PHUVAUKPLIXWDI-UHFFFAOYSA-N
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Description

1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol . It is characterized by the presence of an allyl group and a tert-butyl group attached to a piperazine ring, which is further substituted with two carboxylate groups. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Properties

IUPAC Name

4-O-tert-butyl 1-O-prop-2-enyl piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-5-10-18-11(16)14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUVAUKPLIXWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with allyl bromide and tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.

    Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Overview

1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with diverse functionalities.
  • Reagent in Organic Reactions : It is utilized in various organic reactions, including coupling reactions and as a precursor for synthesizing other piperazine derivatives.

Biology

  • Biological Activity : Research indicates that this compound may exhibit biological activity by interacting with specific enzymes and receptors. Its potential effects on cellular signaling pathways are being explored.
  • Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activities, which could have implications for drug development targeting various biological systems.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore the compound's potential as a therapeutic agent, particularly in treating neurological disorders. Its structural characteristics suggest it may influence neurotransmitter systems.
  • Pharmaceutical Development : The compound is being investigated for its role in developing new pharmaceuticals, especially those targeting central nervous system disorders.

Industry

  • Material Development : In industrial applications, this compound is used in developing new materials and specialty chemicals. Its properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate (CAS No. 705962-13-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and comparisons with similar compounds based on available research.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with allyl bromide and tert-butyl chloroformate. This reaction is facilitated by a base such as triethylamine, followed by purification techniques like column chromatography to obtain the final product.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, may exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively combat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell death .

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurological pathways. The interaction with specific receptors and enzymes could position it as a candidate for treating neurological disorders. However, detailed mechanisms remain to be fully elucidated .

The precise mechanism of action for this compound is not completely understood. It is believed to modulate the activity of various molecular targets through binding interactions. This modulation can lead to alterations in cellular signaling pathways and physiological responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate Similar piperazine coreAntimicrobial activity against resistant strains
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester Different functional groups on the piperazine ringPotential therapeutic applications

The variations in substituents lead to differing biological activities and potencies.

Case Studies

A notable study investigated the antibacterial activity of various piperazine derivatives against drug-resistant strains. The findings indicated that certain structural modifications significantly enhanced antimicrobial efficacy . While specific data on this compound were not highlighted in this study, the trends observed suggest potential pathways for further exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis of 1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example, a 5-step protocol involves:

  • Step 1 : Use of lithium diisopropylamide (LDA) in THF/hexane at −78°C to −71°C for deprotonation (2 h) .
  • Step 2 : Acidic hydrolysis (HCl in dioxane, 20–50°C, 25 h) to cleave protective groups .
  • Step 3 : Allylation under Pd(OAc)₂ catalysis with tert-butyl XPhos ligand and Cs₂CO₃ in tert-butanol (40–100°C, inert atmosphere) .
    • Critical Factors : Temperature gradients, inert conditions for air-sensitive catalysts, and purification via silica gel chromatography (e.g., acetonitrile/K₂CO₃ for intermediates) .

Q. How is the structural integrity of this compound verified during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm allyl and tert-butyl group integration. For example, allyl protons appear as a triplet (~δ 5.8–6.0 ppm) and tert-butyl as a singlet (~δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields and reduce side products?

  • Methodological Answer :

  • Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify critical parameters. For instance, a 2³ factorial design revealed that Pd catalyst concentration and reaction time significantly impact cross-coupling efficiency in similar piperazine derivatives .
  • Response Surface Methodology (RSM) : Model nonlinear relationships; e.g., optimize allylation yield by balancing temperature (40–100°C) and Cs₂CO₃ equivalents (1.5–3.0 eq) .
  • Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) predict activation barriers for intermediates, guiding experimental condition selection .

Q. How can researchers resolve contradictions in reported yields for allylation reactions of piperazine derivatives?

  • Methodological Answer :

  • Comparative Parameter Analysis : Replicate conflicting studies while controlling variables (e.g., purity of Pd catalysts, degassing methods for inert atmospheres) .
  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and identify side reactions (e.g., tert-butyl ester hydrolysis under acidic conditions) .
  • Cross-Validation : Compare yields across multiple purification methods (e.g., column chromatography vs. recrystallization) to isolate systemic errors .

Q. What strategies enhance the stability of this compound in long-term storage?

  • Methodological Answer :

  • Degradation Pathway Analysis : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identify vulnerabilities. Hydrolysis of the allyl ester is a common degradation route .
  • Stabilization Tactics :
  • Lyophilization : Store as a lyophilized solid under argon to minimize moisture exposure .
  • Additives : Include radical scavengers (e.g., BHT) to prevent oxidation of the allyl group .

Data-Driven Methodologies

Q. How can computational tools predict biological activity or reactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. The piperazine core may exhibit affinity for GPCRs .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with experimental bioactivity data from analogs .
  • Reactivity Prediction : Tools like ICReDD’s reaction path search algorithms identify plausible pathways for derivatization (e.g., epoxidation of the allyl group) .

Experimental Design Considerations

Q. What safety protocols are critical when handling reactive intermediates in its synthesis?

  • Methodological Answer :

  • Risk Assessment : Review SDS for hazardous reagents (e.g., NaH in DMF generates H₂ gas; use in fume hood) .
  • Contingency Plans : Neutralize spills with inert adsorbents (e.g., vermiculite for bromine or acid leaks) .
  • Training : Mandatory safety exams (100% score) for lab personnel, emphasizing glovebox use for air-sensitive steps .

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